molecular formula C11H14N2O2 B7961923 Methyl 2-(pyrrolidin-1-YL)pyridine-4-carboxylate

Methyl 2-(pyrrolidin-1-YL)pyridine-4-carboxylate

Cat. No.: B7961923
M. Wt: 206.24 g/mol
InChI Key: RIIGLYWPZLZZQM-UHFFFAOYSA-N
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Description

Methyl 2-(pyrrolidin-1-YL)pyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to the pyridine nucleus, which is further esterified with a methyl group at the carboxylate position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(pyrrolidin-1-YL)pyridine-4-carboxylate typically involves the reaction of pyridine-4-carboxylic acid with pyrrolidine in the presence of a suitable esterification agent such as methyl iodide. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrrolidin-1-YL)pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Methyl 2-(pyrrolidin-1-YL)pyridine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(pyrrolidin-1-YL)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(pyrrolidin-1-YL)pyridine-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-pyrrolidin-1-ylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)9-4-5-12-10(8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIGLYWPZLZZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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